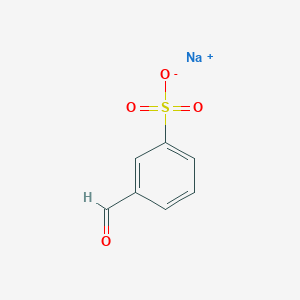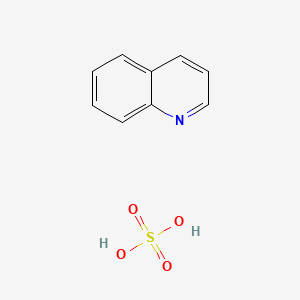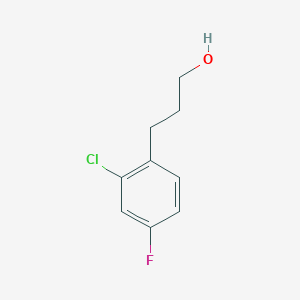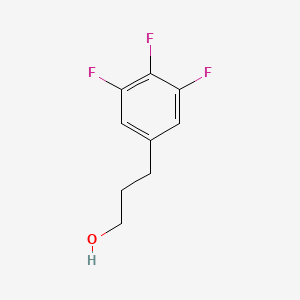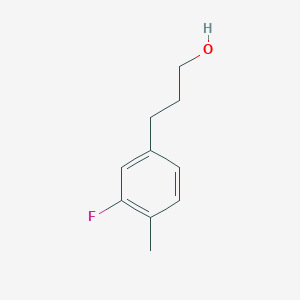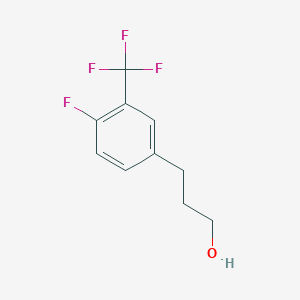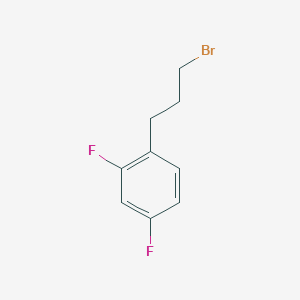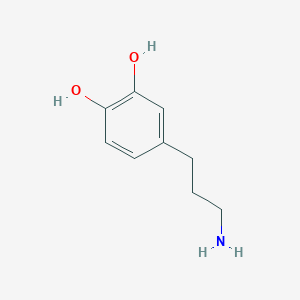
4-(3-Aminopropyl)benzene-1,2-diol
説明
4-(3-Aminopropyl)benzene-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Aminopropyl)benzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropyl)benzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Applications
- Synthesis Techniques: 4-(3-Aminopropyl)benzene-1,2-diol has been synthesized through various methods. For example, Di(aminopropyl)benzene, a related compound, was synthesized using benzene and 1,3-oxazinan-2-one, with anhydrous aluminum chloride as a catalyst, demonstrating the compound's synthesis versatility (Qun, 2010).
- Catalysis and Enantioselective Synthesis: In a palladium-catalyzed reaction, benzene-1,2-diol, a structurally similar compound, was used to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, showcasing its role in facilitating enantioselective synthesis (Labrosse, Lhoste, & Sinou, 2000).
Biological and Pharmaceutical Research
- Antibacterial and Antifungal Properties: A study on derivatives of benzene-1,2-diol, including some with structural similarities to 4-(3-Aminopropyl)benzene-1,2-diol, found significant antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
- Chemical Sensors: A copper(II) complex involving a variant of benzene-1,2-diol was developed as a fluorescent sensor for dopamine, illustrating the compound's potential in developing sensitive chemical detection methods (Khattar & Mathur, 2013).
- Cytotoxic Activity Against Cancer Cells: Novel derivatives of benzene-1,2-diol, which is structurally related to 4-(3-Aminopropyl)benzene-1,2-diol, exhibited cytotoxic activity against various human cancer cell lines, suggesting potential in cancer research (Karpińka, Matysiak, & Niewiadomy, 2011).
Environmental and Material Science Applications
- Waste Recovery and Conversion: In a study focusing on benzofuranol production waste, 4-(2-Methylallyl)benzene-1,2-diol, a related compound, was recovered and converted into 4-isobutylbenzene-1,2-diol, demonstrating the potential for waste material conversion in industrial processes (Xian-fu, 2013).
- Surface-Coating Applications: 4-(3-Aminopropyl)-benzene-1,2-diol has been identified as a superior material-independent surface-coating reagent compared to dopamine, suggesting its utility in developing new adhesive materials and coatings (Hong et al., 2019).
特性
IUPAC Name |
4-(3-aminopropyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNLLVJYLMTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



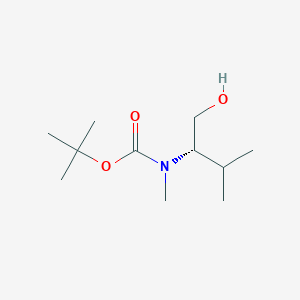
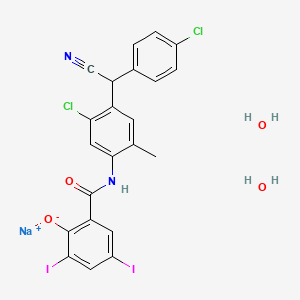
![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B7856436.png)
